molecular formula C10H11N3 B3295808 2-Methyl-1H-indole-3-carboximidamide CAS No. 889944-18-7

2-Methyl-1H-indole-3-carboximidamide

Cat. No.: B3295808
CAS No.: 889944-18-7
M. Wt: 173.21 g/mol
InChI Key: RTCAMTGNFLFOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1H-indole-3-carboximidamide: is an organic compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . It belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and synthetic pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Methyl-1H-indole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Properties

IUPAC Name

2-methyl-1H-indole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3,(H3,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCAMTGNFLFOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677550
Record name 1-(2-Methyl-3H-indol-3-ylidene)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889944-18-7
Record name 1-(2-Methyl-3H-indol-3-ylidene)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1H-indole-3-carboximidamide
Reactant of Route 2
Reactant of Route 2
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Reactant of Route 3
2-Methyl-1H-indole-3-carboximidamide
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Methyl-1H-indole-3-carboximidamide

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